

# In Vivo Conversion of SHEN26 to GS-441524: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth overview of the in vivo conversion of **SHEN26** (also known as ATV014), an orally administered prodrug, to its active antiviral parent nucleoside, GS-441524. **SHEN26**, a 5'-cyclohexanecarboxylate derivative of GS-441524, is designed to enhance oral bioavailability, a critical attribute for outpatient antiviral therapies. This document details the metabolic pathway, summarizes key pharmacokinetic data from preclinical studies in various animal models, and provides comprehensive experimental protocols for assessing the in vivo conversion. The information presented is intended to support researchers and drug development professionals in the ongoing evaluation and optimization of oral antiviral strategies targeting viral RNA-dependent RNA polymerase.

#### Introduction

The development of orally bioavailable antiviral agents is a cornerstone of pandemic preparedness and the management of viral diseases. GS-441524, a nucleoside analog, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. However, its clinical utility via oral administration is limited by low bioavailability in some species.[1] To overcome this limitation, prodrug strategies have been employed. **SHEN26** (ATV014) is one such prodrug, developed to improve the absorption, distribution, and metabolism profile of GS-441524.[2] Upon oral administration, **SHEN26** is efficiently converted



in vivo to GS-441524, which then exerts its therapeutic effect.[1] This guide focuses on the technical aspects of this in vivo conversion process.

## **Metabolic Conversion Pathway**

The primary metabolic pathway for the conversion of **SHEN26** to GS-441524 is hydrolysis. **SHEN26** is an ester prodrug, and the cleavage of the 5'-cyclohexanecarboxylate ester bond releases the active parent molecule, GS-441524. In vitro metabolism studies using hepatocytes from mice, rats, dogs, monkeys, and humans have confirmed that the hydrolyzed metabolite, GS-441524 (designated as M3 in the study), is the major metabolite across all species.[3] The peak area percentages for GS-441524 in these incubation samples were overwhelmingly dominant: 93.06% in mouse, 90.27% in rat, 92.45% in dog, 95.64% in monkey, and 96.30% in human hepatocytes.[3] This suggests a highly efficient and conserved metabolic conversion process, likely mediated by ubiquitous esterase enzymes present in the liver and blood.



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Metabolic conversion of SHEN26 to GS-441524.

## **Quantitative Pharmacokinetic Data**

The oral administration of **SHEN26** leads to systemic exposure to the active metabolite, GS-441524. The following tables summarize the key pharmacokinetic parameters of GS-441524 measured in plasma following a single oral dose of **SHEN26** in various preclinical animal models.

# Table 1: Pharmacokinetics of GS-441524 in Sprague-Dawley Rats after a Single Oral Dose of SHEN26



Dose of SHEN26 (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T⅓ (h)	Oral Bioavailabil ity (F%)
20	1083 ± 214	0.75 ± 0.29	3217 ± 556	2.1 ± 0.2	49%
40	1797 ± 349	1.17 ± 0.68	5727 ± 1178	2.2 ± 0.3	43%
80	5450 ± 1131	1.17 ± 0.68	18013 ± 2760	2.5 ± 0.2	68%
80	5450 ± 1131	1.17 ± 0.68	18013 ± 2760	2.5 ± 0.2	68%

Data sourced from Zhou et

al., 2023.[3]

Table 2: Pharmacokinetics of GS-441524 in CD-1 Mice

after a Single Oral Dose of SHEN26

Dose of SHEN26 (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Oral Bioavailabil ity (F%)
5	114 ± 20	0.50 ± 0.00	338 ± 45	2.1 ± 0.2	69%
20	506 ± 113	0.50 ± 0.00	1297 ± 167	2.2 ± 0.2	66%

Data sourced from Zhou et al., 2023.[3]

# Table 3: Pharmacokinetics of GS-441524 in Beagle Dogs after a Single Oral Dose of SHEN26



al., 2023.[3]

Dose of SHEN26 (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T⅓ (h)	Oral Bioavailabil ity (F%)
5	1028 ± 262	0.67 ± 0.29	3907 ± 1109	2.8 ± 0.4	78%
20	4518 ± 1296	1.00 ± 0.00	21013 ± 5143	3.5 ± 0.6	105%
Data sourced from Zhou et					

## **Experimental Protocols**

The following sections describe generalized methodologies for key experiments involved in evaluating the in vivo conversion of **SHEN26** to GS-441524, based on published preclinical studies.[3][4]

### **Animal Models and Husbandry**

- Species: Sprague-Dawley (SD) rats, CD-1 mice, and Beagle dogs are commonly used models.
- Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to the experiment.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. Standard chow and water should be provided ad libitum.
- Fasting: Animals are typically fasted overnight prior to drug administration.

### **Drug Formulation and Administration**

- Formulation: For oral administration, **SHEN26** is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administration: The formulation is administered via oral gavage for rodents or as a capsule for dogs. The volume of administration is calculated based on the animal's body weight.



## **Pharmacokinetic Study Design**

• Grouping: Animals are randomly assigned to different dose groups. A typical study might include 3-6 animals per group.

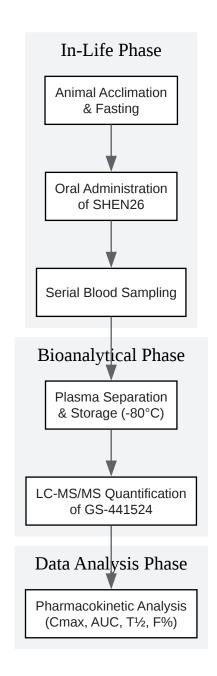
#### · Blood Sampling:

- For rodents, sparse sampling is often used, where small groups of animals are sampled at each time point. For larger animals like dogs, serial sampling from the same individual is performed.
- Blood samples (approximately 0.5-1 mL) are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Blood is collected from appropriate sites (e.g., tail vein for rats, saphenous vein for dogs)
   into tubes containing an anticoagulant (e.g., K2-EDTA).

#### Plasma Processing:

- Blood samples are immediately placed on ice and then centrifuged (e.g., at 3000g for 10 minutes at 4°C) to separate the plasma.
- The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.





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General workflow for a preclinical pharmacokinetic study.

## **Bioanalytical Method: LC-MS/MS Quantification**

- Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying concentrations of SHEN26 and GS-441524 in plasma.
- Sample Preparation:



- Thaw plasma samples on ice.
- Perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard, to the plasma sample.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
- · Chromatography:
  - Column: A reverse-phase C18 column is typically used for separation.
  - Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the analyte (GS-441524) and the internal standard to ensure selectivity and sensitivity.
- Calibration and Quality Control: A calibration curve is generated using standards of known concentrations, and quality control samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.

#### Conclusion

**SHEN26** (ATV014) serves as an effective oral prodrug of the antiviral agent GS-441524. Preclinical data from multiple animal species demonstrate that oral administration of **SHEN26** leads to rapid and efficient conversion to GS-441524, achieving significant systemic exposure and favorable pharmacokinetic profiles. The primary metabolic pathway is confirmed to be hydrolysis of the ester linkage. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and developers working on this and similar



oral prodrug candidates. These findings support the continued clinical development of **SHEN26** as a promising oral therapeutic for viral diseases.[1][3]

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